molecular formula C23H18N4O7S B2987316 Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-12-0

Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2987316
CAS RN: 851952-12-0
M. Wt: 494.48
InChI Key: RXBYSFGXLARSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18N4O7S and its molecular weight is 494.48. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Light Emitting Diode (OLED) Applications

The compound has potential applications in OLED technology. Studies suggest that complexation with transition metals can enhance the charge transport and luminescence properties of related compounds . This implies that Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate could be used to improve the performance of OLEDs, making them more efficient and brighter.

Organic Solar Cell (OSC) Applications

Similar to OLEDs, this compound could be used in OSCs. Theoretical studies have shown that complexation with metals like Pt and Rh can significantly improve charge mobility and reduce the energy gap, which is crucial for efficient solar energy conversion . This compound could serve as a precursor for materials that offer better performance in solar cells.

Charge Transport Enhancement

The compound’s ability to improve charge transport rates upon complexation with metals can be leveraged in various electronic applications. For instance, the hole transport rate of a related compound complexed with Pt was found to be 44 times greater than the uncomplexed form . This property is valuable for developing faster and more reliable electronic devices.

Chemical Defense in Plants

Research has indicated that controlled hydroxylation of diterpenoids, which are structurally related to the compound , allows for plant chemical defense without autotoxicity . This suggests that Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate could be studied for its potential use in developing non-toxic chemical defenses for crops.

Photoluminescence Intensity Modification

The compound’s structure is conducive to modifications that can switch the emission among different colors in solid state due to changes in aggregation states . This characteristic is particularly useful in the field of photonics, where materials that can change their emission properties are needed for advanced optical technologies.

properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O7S/c1-3-34-23(30)19-17-12-35-21(24-20(28)13-4-6-15(7-5-13)27(31)32)18(17)22(29)26(25-19)14-8-10-16(33-2)11-9-14/h4-12H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBYSFGXLARSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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